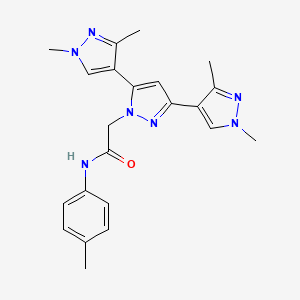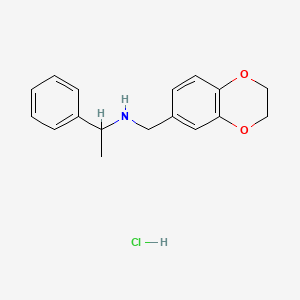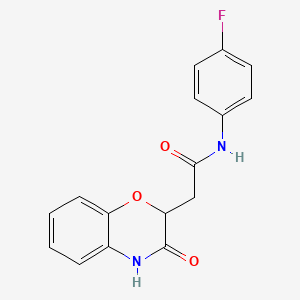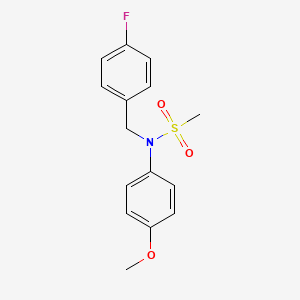![molecular formula C14H20N2O3S B4764101 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4764101.png)
3-[4-(1-piperidinylsulfonyl)phenyl]propanamide
Descripción general
Descripción
3-[4-(1-piperidinylsulfonyl)phenyl]propanamide, also known as PSB-603, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl-containing compounds, which have been found to have various biological activities. PSB-603 has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide is not fully understood, but it is thought to involve the modulation of ion channels and neurotransmitter release. 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to inhibit the activity of voltage-gated sodium channels and calcium channels, which are involved in the generation and propagation of action potentials in neurons. It has also been shown to inhibit the release of glutamate, a neurotransmitter that is involved in pain signaling and neurodegenerative diseases. 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to have anticonvulsant and analgesic effects in animal models of epilepsy and pain. 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been shown to improve cognitive function in animal models of traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has several advantages for laboratory experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying cellular pathways. It has also been shown to have low toxicity, which makes it a safer alternative to other compounds. However, one limitation of 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide. One direction is to further investigate its mechanism of action and its effects on cellular pathways. Another direction is to study its potential use as a drug delivery system. 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has also been shown to have potential therapeutic applications in neurodegenerative diseases, and further research is needed to explore its efficacy in clinical trials. Additionally, more research is needed to optimize the synthesis of 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide and to improve its solubility in water.
Aplicaciones Científicas De Investigación
3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anticonvulsant, and analgesic properties. It has also been shown to have potential neuroprotective effects in animal models of neurodegenerative diseases. 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been studied for its effects on various cellular pathways, including the modulation of ion channels, neurotransmitter release, and oxidative stress. It has also been studied for its potential use as a drug delivery system.
Propiedades
IUPAC Name |
3-(4-piperidin-1-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c15-14(17)9-6-12-4-7-13(8-5-12)20(18,19)16-10-2-1-3-11-16/h4-5,7-8H,1-3,6,9-11H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQKKOYRUYABOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Piperidin-1-ylsulfonyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[N-(anilinocarbonothioyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B4764024.png)

![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(3-nitrophenyl)urea](/img/structure/B4764044.png)



![methyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4764072.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4764086.png)
![1-(2-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4764093.png)
![2-[(2-methoxyethyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4764105.png)



![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4764125.png)